molecular formula C10H7F3N4O2 B5808140 3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole

3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole

Cat. No.: B5808140
M. Wt: 272.18 g/mol
InChI Key: HBFNQIGVECINRP-UHFFFAOYSA-N
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Description

3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole is a compound that features a triazole ring substituted with a nitro group and a benzyl group that contains a trifluoromethyl substituent

Future Directions

The future directions for research on “3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole” would likely depend on its specific properties and potential applications. Compounds with similar structures have been studied for their potential applications in pharmaceuticals , suggesting that “this compound” could also have interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by nitration of 3-(trifluoromethyl)toluene to yield 3-nitro-1-(trifluoromethyl)benzene.

    Triazole Formation: The benzyl intermediate is then reacted with hydrazine and an appropriate aldehyde or ketone to form the triazole ring through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Cycloaddition: The triazole ring can undergo cycloaddition reactions with various dienophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution.

    Cycloaddition: Reagents like azides or alkynes can be used under thermal or catalytic conditions.

Major Products

    Reduction: Reduction of the nitro group yields 3-amino-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

    Cycloaddition: Cycloaddition reactions can yield fused triazole derivatives.

Scientific Research Applications

3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Agrochemicals: It can be used in the synthesis of pesticides or herbicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of 3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. The nitro group and triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-nitro-3-(trifluoromethyl)benzene: Similar in structure but lacks the triazole ring.

    3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group but has an amide instead of a triazole ring.

    1-(trifluoromethyl)-3-[3-(trifluoromethyl)benzyl]benzene: Contains two trifluoromethyl groups but lacks the nitro and triazole functionalities.

Uniqueness

3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole is unique due to the combination of the nitro group, trifluoromethyl group, and triazole ring. This combination imparts distinct chemical properties and potential biological activities that are not present in the similar compounds listed above.

Properties

IUPAC Name

3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O2/c11-10(12,13)8-3-1-2-7(4-8)5-16-6-14-9(15-16)17(18)19/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFNQIGVECINRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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